1-(Cyclopropylamino)-3-methylbutan-2-one
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Overview
Description
1-(Cyclopropylamino)-3-methylbutan-2-one is an organic compound that features a cyclopropyl group attached to an amino group, which is further connected to a methylbutanone structure
Preparation Methods
The synthesis of 1-(Cyclopropylamino)-3-methylbutan-2-one can be achieved through several routes:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropyl ring.
Cyclopropanation Reactions: Cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates is another common method. These reactions typically require catalysts such as rhodium or cobalt to proceed efficiently.
Industrial Production: Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The specific details of these methods are proprietary and vary between manufacturers.
Chemical Reactions Analysis
1-(Cyclopropylamino)-3-methylbutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides or acyl chlorides can introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction yields alcohols.
Scientific Research Applications
1-(Cyclopropylamino)-3-methylbutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylamino)-3-methylbutan-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Pathways Involved: The specific pathways affected depend on the biological context. In some cases, it may modulate signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
1-(Cyclopropylamino)-3-methylbutan-2-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-aminocyclopropanecarboxylic acid and cyclopropylamine share structural similarities but differ in their functional groups and reactivity
Uniqueness: The presence of the cyclopropyl group and the specific arrangement of functional groups in this compound confer unique chemical properties, making it distinct from other related compounds.
Properties
Molecular Formula |
C8H15NO |
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Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(cyclopropylamino)-3-methylbutan-2-one |
InChI |
InChI=1S/C8H15NO/c1-6(2)8(10)5-9-7-3-4-7/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
WZQPZVYEFLQZAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CNC1CC1 |
Origin of Product |
United States |
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